molecular formula C30H26N2O6S B2448279 2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-57-5

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2448279
CAS No.: 452089-57-5
M. Wt: 542.61
InChI Key: KWSOJBJPKMHGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C30H26N2O6S and its molecular weight is 542.61. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Efficient Synthesis for Antimicrobial Activity : A study by Sakram et al. (2018) developed an efficient microwave-assisted synthesis of novel 1H-benzo[de]isoquinoline-1,3(2H)-diones, demonstrating their antimicrobial activity against various bacteria such as Escherichia coli and Staphylococcus aureus (Sakram et al., 2018).
  • Antibacterial and Antifungal Properties : Kuran et al. (2012) synthesized aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated them for antibacterial and antifungal activities, showing effectiveness against a range of microorganisms (Kuran et al., 2012).

Antiviral Activity

  • Inhibition of Viral Replication : Garcia-Gancedo et al. (1979) found that derivatives of benzo[de]isoquinoline-diones inhibited herpes simplex and vaccinia viruses replication in chick embryo cell cultures (Garcia-Gancedo et al., 1979).

Anticancer Activity

  • Potential Anticancer Agents : A study by Paull et al. (1984) conducted computer-assisted evaluations of benzo[de]isoquinoline-1,3-diones for antitumor activity, identifying key features necessary for anticancer activity (Paull et al., 1984).
  • Antitumor Activity Evaluation : Wu et al. (2010) designed and synthesized a series of derivatives as novel antitumor agents, evaluating their activity against various cancer cell lines (Wu et al., 2010).

Other Applications

  • Thermally Activated Fluorescent Emitters : Yun and Lee (2017) used the benzoisoquinoline-1,3-dione moiety as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters, indicating potential applications in device optimization and quantum efficiency improvement (Yun & Lee, 2017).
  • Chemosensor Systems : Tolpygin et al. (2012) synthesized new derivatives for high chemosensor selectivity in anion determination, highlighting the utility in chemical sensing applications (Tolpygin et al., 2012).

Properties

IUPAC Name

2-[2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O6S/c1-37-25-17-21(13-15-31-29(33)22-10-5-8-20-9-6-11-23(28(20)22)30(31)34)27(18-26(25)38-2)39(35,36)32-16-14-19-7-3-4-12-24(19)32/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSOJBJPKMHGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCC6=CC=CC=C65)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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